Antimicrobial Potency: 8-Fold Superiority Over Aztreonam Against Clinical P. aeruginosa Isolates
Pirazmonam (the active pharmaceutical form of this scaffold) demonstrates an 8-fold greater potency than aztreonam against clinical isolates of Pseudomonas aeruginosa. The MIC₉₀ for pirazmonam is 2 µg·mL⁻¹, whereas aztreonam exhibits MIC₉₀ >64 µg·mL⁻¹ under the same standardized conditions . This head-to-head comparison was performed using cation-adjusted Mueller-Hinton broth at 35°C for 16–20 h and a panel of 91 clinical P. aeruginosa strains.
| Evidence Dimension | Antibacterial MIC₉₀ (µg·mL⁻¹) |
|---|---|
| Target Compound Data | 2 µg·mL⁻¹ (pirazmonam) |
| Comparator Or Baseline | Aztreonam: >64 µg·mL⁻¹ |
| Quantified Difference | >32-fold lower MIC₉₀; 8-fold greater potency at the MIC₉₀ breakpoint |
| Conditions | Clinical isolates (91 strains), cation-adjusted Mueller-Hinton broth, 35°C, 16–20 h incubation |
Why This Matters
Procurement of this intermediate enables the synthesis of pirazmonam analogues with clinically relevant potency against multi-drug-resistant Gram-negative pathogens, surpassing the reference monobactam aztreonam.
